molecular formula C29H33ClN2O3 B588873 Loperamide-d6 N-Oxide CAS No. 1329835-39-3

Loperamide-d6 N-Oxide

Cat. No.: B588873
CAS No.: 1329835-39-3
M. Wt: 499.081
InChI Key: KXVSBTJVTUVNPM-WFGJKAKNSA-N
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Description

Loperamide-d6 N-Oxide is a deuterated derivative of Loperamide, a well-known antidiarrheal agent. The compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The molecular formula of this compound is C29H27D6ClN2O3, and it has a molecular weight of 499.07 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Loperamide-d6 N-Oxide involves the selective oxidation of Loperamide. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the desired N-oxide form . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Loperamide-d6 N-Oxide undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using strong oxidizing agents.

    Reduction: Reduction back to Loperamide using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the nitrogen or oxygen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, methanol.

Major Products Formed

    Oxidation: Formation of higher oxidation state derivatives.

    Reduction: Regeneration of Loperamide.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Loperamide-d6 N-Oxide is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more accurate tracing in metabolic studies. This makes it a valuable tool in research settings where precise measurements of drug interactions and metabolic pathways are required .

Properties

CAS No.

1329835-39-3

Molecular Formula

C29H33ClN2O3

Molecular Weight

499.081

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide

InChI

InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3/i1D3,2D3

InChI Key

KXVSBTJVTUVNPM-WFGJKAKNSA-N

SMILES

CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

trans-4-(4-Chlorophenyl)-4-hydroxy-N,N-(dimethyl-d6)-α,α-diphenyl-1-piperidinebutanamide 1-Oxide;  Arestal-d6;  Loperamide-d6 Oxide;  R 58425-d6; 

Origin of Product

United States

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